molecular formula C17H14O5 B11833692 5,7-Dihydroxy-2-(4-methoxyphenyl)-6-methyl-4H-1-benzopyran-4-one CAS No. 14004-55-8

5,7-Dihydroxy-2-(4-methoxyphenyl)-6-methyl-4H-1-benzopyran-4-one

Cat. No.: B11833692
CAS No.: 14004-55-8
M. Wt: 298.29 g/mol
InChI Key: IIGGOPUDDMOLII-UHFFFAOYSA-N
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Description

5,7-Dihydroxy-2-(4-methoxyphenyl)-6-methyl-4H-chromen-4-one is a flavonoid compound known for its diverse biological activities. It is a derivative of chromone and is characterized by the presence of hydroxyl and methoxy groups on its aromatic rings. This compound is often studied for its potential therapeutic properties and its role in various biochemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-dihydroxy-2-(4-methoxyphenyl)-6-methyl-4H-chromen-4-one typically involves the condensation of appropriate phenolic compounds under controlled conditions. One common method involves the use of acetophenone derivatives and phenolic aldehydes in the presence of a base, followed by cyclization to form the chromone structure. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as piperidine or sodium hydroxide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5,7-Dihydroxy-2-(4-methoxyphenyl)-6-methyl-4H-chromen-4-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The carbonyl group in the chromone ring can be reduced to form dihydro derivatives.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents like sodium methoxide or other nucleophiles in the presence of a suitable solvent.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of dihydro derivatives.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5,7-Dihydroxy-2-(4-methoxyphenyl)-6-methyl-4H-chromen-4-one has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex flavonoid derivatives.

    Biology: Studied for its antioxidant properties and its ability to modulate various biological pathways.

    Medicine: Investigated for its potential anti-inflammatory, anticancer, and neuroprotective effects.

    Industry: Used in the formulation of dietary supplements and cosmetic products due to its bioactive properties.

Mechanism of Action

The mechanism of action of 5,7-dihydroxy-2-(4-methoxyphenyl)-6-methyl-4H-chromen-4-one involves its interaction with various molecular targets and pathways:

    Antioxidant Activity: Scavenges free radicals and reduces oxidative stress by donating hydrogen atoms from its hydroxyl groups.

    Anti-inflammatory Activity: Inhibits the production of pro-inflammatory cytokines and enzymes such as COX-2.

    Anticancer Activity: Induces apoptosis in cancer cells by modulating signaling pathways such as the PI3K/Akt pathway.

Comparison with Similar Compounds

Similar Compounds

    Kaempferol: Another flavonoid with similar antioxidant and anti-inflammatory properties.

    Quercetin: Known for its strong antioxidant activity and potential health benefits.

    Hesperetin: A flavanone with cholesterol-lowering and anti-inflammatory effects.

Uniqueness

5,7-Dihydroxy-2-(4-methoxyphenyl)-6-methyl-4H-chromen-4-one is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its methoxy group at the 4-position and the methyl group at the 6-position differentiate it from other flavonoids, contributing to its unique pharmacological profile.

Properties

IUPAC Name

5,7-dihydroxy-2-(4-methoxyphenyl)-6-methylchromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14O5/c1-9-12(18)7-15-16(17(9)20)13(19)8-14(22-15)10-3-5-11(21-2)6-4-10/h3-8,18,20H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIGGOPUDDMOLII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1O)OC(=CC2=O)C3=CC=C(C=C3)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80571041
Record name 5,7-Dihydroxy-2-(4-methoxyphenyl)-6-methyl-4H-1-benzopyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80571041
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14004-55-8
Record name 5,7-Dihydroxy-2-(4-methoxyphenyl)-6-methyl-4H-1-benzopyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80571041
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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